5-Chloro-2-methoxy-9-phenoxyacridine
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Overview
Description
5-Chloro-2-methoxy-9-phenoxyacridine: is a chemical compound with the molecular formula C20H14ClNO2 and a molecular weight of 335.78 g/mol . It is characterized by its white to light yellow appearance and is typically found in powder or crystal form . This compound belongs to the acridine family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxy-9-phenoxyacridine typically involves the Ullmann condensation reaction. In this process, 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methoxy-9-phenoxyacridine undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated compounds.
Scientific Research Applications
5-Chloro-2-methoxy-9-phenoxyacridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-9-phenoxyacridine involves its interaction with biological molecules. It is known to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase . This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets, such as proteins and lipids, contributing to its diverse biological activities.
Comparison with Similar Compounds
- 6-Chloro-2-methoxy-9-phenoxyacridine
- 9-Amino-6-chloro-2-methoxyacridine
- 9-Chloroacridine
Comparison: 5-Chloro-2-methoxy-9-phenoxyacridine is unique due to its specific substitution pattern on the acridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles .
Properties
CAS No. |
94551-44-7 |
---|---|
Molecular Formula |
C20H14ClNO2 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-9-phenoxyacridine |
InChI |
InChI=1S/C20H14ClNO2/c1-23-14-10-11-18-16(12-14)20(24-13-6-3-2-4-7-13)15-8-5-9-17(21)19(15)22-18/h2-12H,1H3 |
InChI Key |
OTJODGXVQJOBJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C(=CC=C3)Cl)N=C2C=C1)OC4=CC=CC=C4 |
Origin of Product |
United States |
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